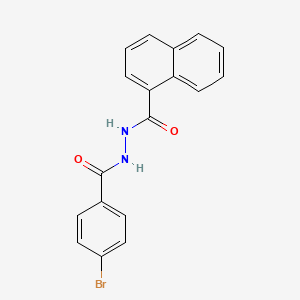

2'-(4-Bromobenzoyl)-1-naphthohydrazide

Description

Overview of Hydrazide Derivatives in Contemporary Chemical Research

Hydrazide derivatives are a class of organic compounds characterized by the presence of a hydrazide functional group (-CONHNH-). This structural feature imparts a unique combination of reactivity and chelating ability, making these compounds valuable in various scientific fields. In medicinal chemistry, hydrazide and its related hydrazone derivatives are recognized as important pharmacophores due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. biointerfaceresearch.com Their ability to coordinate with metal ions is also a key factor in their biological action and their use in analytical chemistry. biointerfaceresearch.com The versatility of the hydrazide group allows it to serve as a building block for the synthesis of more complex heterocyclic compounds, further expanding their utility in drug discovery and development. biointerfaceresearch.com

Importance of Bromine Substitution in Aromatic Systems within Medicinal and Material Sciences

The introduction of a bromine atom into an aromatic ring, a process known as bromination, is a powerful strategy in the design of new molecules for medicinal and material sciences. fiveable.me Bromination is a classic example of electrophilic aromatic substitution, where a hydrogen atom on the aromatic ring is replaced by a bromine atom, often facilitated by a Lewis acid catalyst like ferric bromide (FeBr₃). fiveable.medocbrown.info

The presence of bromine significantly alters the electronic properties of the aromatic ring. As a halogen, bromine is an electron-withdrawing group (via the inductive effect) but also an ortho-, para-director in electrophilic substitution reactions due to its ability to donate a lone pair of electrons and stabilize the carbocation intermediate (arenium ion). nih.gov Aryl bromides are highly valuable synthetic intermediates, serving as precursors for organometallic reagents (like Grignard and organolithium reagents) and participating in cross-coupling reactions, which are fundamental in modern organic synthesis. nih.gov In medicinal chemistry, the bromine atom can act as a heavy atom for X-ray crystallography, aiding in structure-based drug design, and can enhance the binding affinity of a molecule to its target receptor. Furthermore, organobromine compounds are integral to the production of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov

Research Scope and Potential Academic Applications of 2'-(4-Bromobenzoyl)-1-naphthohydrazide

The compound this compound combines the structural features of a naphthohydrazide with a bromo-substituted benzoyl group. While specific research on this exact molecule is not extensively documented in publicly available literature, its chemical architecture suggests several potential avenues for academic investigation.

The synthesis of this compound would likely involve the condensation reaction between 1-naphthohydrazide (B185670) and 4-bromobenzoyl chloride. The resulting molecule possesses multiple sites for hydrogen bonding, a rigid naphthyl group, and a reactive bromine atom on the phenyl ring.

Potential applications for research include:

Medicinal Chemistry: Given the known biological activities of both hydrazides and bromo-aromatic compounds, this compound could be screened for a variety of biological activities. Research has shown that 4-bromobenzohydrazide (B182510) derivatives can act as potent enzyme inhibitors, for example, against α-amylase. researchgate.net The combination of the naphthyl and bromobenzoyl moieties could lead to novel antimicrobial, anticonvulsant, or anticancer agents.

Material Science: The planar naphthalene (B1677914) ring and the potential for intermolecular interactions (hydrogen bonding, π-π stacking) make this compound a candidate for studies in crystal engineering and the development of new organic materials. The bromine atom could also be used to tune photophysical properties, as the heavy atom effect can promote intersystem crossing, potentially leading to applications in phosphorescent organic light-emitting diodes (OLEDs). beilstein-journals.org

Synthetic Chemistry: The bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex and potentially more potent or functional molecules.

Physicochemical Properties of Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 1-Naphthoic acid | C₁₁H₈O₂ | 172.18 | Starting material for 1-naphthohydrazide. |

| Hydrazine (B178648) hydrate | H₆N₂O | 50.06 | Reactant for converting esters/acids to hydrazides. |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | Precursor to 4-bromobenzoyl chloride. |

| 4-Bromobenzohydrazide | C₇H₇BrN₂O | 215.05 | A related hydrazide with known biological activity. researchgate.netnih.gov |

Predicted Properties of the Target Compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 84282-40-6 | C₁₈H₁₃BrN₂O₂ | 381.22 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-(4-bromobenzoyl)naphthalene-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O2/c19-14-10-8-13(9-11-14)17(22)20-21-18(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVSILKUOOKWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233241 | |

| Record name | 2'-(4-Bromobenzoyl)-1-naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84282-40-6 | |

| Record name | 1-Naphthalenecarboxylic acid, 2-(4-bromobenzoyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84282-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(4-Bromobenzoyl)-1-naphthohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084282406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002694813 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-(4-Bromobenzoyl)-1-naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(4-bromobenzoyl)-1-naphthohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Bromobenzoyl 1 Naphthohydrazide

Strategic Design of Synthetic Pathways for Hydrazide Linkages

Condensation Reactions: Principles and Applications

Condensation reactions are a cornerstone in the synthesis of hydrazides and their derivatives, known as hydrazones. The fundamental principle of this reaction involves the joining of two molecules, in this case, a hydrazide and a carbonyl compound (an aldehyde or a ketone), with the elimination of a small molecule, typically water. nih.gov This reaction is often catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the nitrogen atom of the hydrazide.

The synthesis of N-acylhydrazones through condensation is a versatile and widely used method. ekb.eg The reaction is typically carried out in a suitable solvent, such as an alcohol, and may require heating under reflux to proceed to completion. nih.gov The pH of the reaction medium is a critical parameter that needs to be carefully controlled; sufficient acidity is required to catalyze the reaction, but excessive acidity can lead to the protonation of the hydrazide, rendering it non-nucleophilic.

The application of condensation reactions in the synthesis of hydrazones is extensive due to its reliability and the wide availability of starting materials. This method allows for the introduction of diverse structural motifs into the final molecule by varying the aldehyde or ketone reactant.

Acylation Techniques: Utility in Benzohydrazide and Naphthohydrazide Synthesis

Acylation is another powerful technique for the synthesis of hydrazides. This method involves the reaction of a hydrazine (B178648) derivative with an acylating agent, such as an acyl chloride or an anhydride. In the context of synthesizing benzohydrazides and naphthohydrazides, this technique is particularly useful for introducing the benzoyl or naphthoyl group.

The acylation of hydrazines is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the departure of a leaving group (e.g., a chloride ion in the case of an acyl chloride), to yield the acylated hydrazide.

N-acetylation of aryl hydrazides can be achieved using various acetylating reagents, including acetyl chloride and acetic anhydride. researchgate.net This highlights the versatility of acylation in modifying hydrazide structures. The synthesis of N,N'-diacylhydrazines can be accomplished by treating the corresponding acid with thionyl chloride to form the acid chloride, which is then reacted with a hydrazide like isoniazid. nih.gov

Exploration of Green Chemistry Approaches for Hydrazides

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, and the synthesis of hydrazides is no exception. Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. Two prominent green methods for hydrazide and hydrazone synthesis are mechanochemical synthesis and microwave-assisted synthesis.

Mechanochemical Synthesis: This technique involves conducting chemical reactions by grinding solid reactants together, often in the absence of a solvent. mdpi.com This solvent-free approach significantly reduces waste and can lead to faster reaction times and higher yields. The synthesis of hydrazone derivatives has been successfully achieved in quantitative yields by milling the reactants in a mortar or a ball mill. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. mdpi.com This method utilizes microwave energy to rapidly heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods. The synthesis of hydrazide-hydrazones can be achieved with high yields in a matter of minutes under microwave irradiation, often without the need for a catalyst. mdpi.comresearchgate.net This technique is not only faster but also often results in cleaner reactions with easier work-up procedures.

Synthesis of Precursors and Intermediates

Preparation of 1-Naphthohydrazide (B185670)

1-Naphthohydrazide can be synthesized through the reaction of a 1-naphthoic acid derivative with hydrazine. A common method involves the condensation of 3-hydroxy-2-naphthohydrazide with an appropriate aldehyde in the presence of a catalytic amount of acetic acid under reflux conditions. rsc.org While this provides a route to a substituted naphthohydrazide, the direct synthesis of 1-naphthohydrazide typically starts from 1-naphthoic acid or its ester.

Synthesis of 4-Bromobenzohydrazide (B182510)

4-Bromobenzohydrazide is a key intermediate that provides the 4-bromobenzoyl moiety of the target molecule. chemicalbook.com Its synthesis is generally achieved from 4-bromobenzoic acid. guidechem.com One common laboratory-scale synthesis involves the conversion of 4-bromobenzoic acid to its corresponding acyl chloride, followed by reaction with hydrazine hydrate. Alternatively, the ester of 4-bromobenzoic acid can be directly reacted with hydrazine hydrate under reflux to yield 4-bromobenzohydrazide. This precursor is a stable, crystalline solid. nih.gov

Below are tables summarizing key information about the precursors and synthetic methods.

Table 1: Properties of Precursor Molecules

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Naphthohydrazide | C₁₁H₁₀N₂O | 186.21 | Not specified |

| 4-Bromobenzohydrazide | C₇H₇BrN₂O | 215.05 | 165-167 |

Table 2: Comparison of Synthetic Methodologies for Hydrazide/Hydrazone Synthesis

| Methodology | Key Principles | Advantages | Disadvantages |

| Condensation Reaction | Reaction of a hydrazide with an aldehyde or ketone with elimination of water. nih.gov | Versatile, wide range of starting materials available. | May require acid catalysis and elevated temperatures. |

| Acylation | Reaction of a hydrazine derivative with an acylating agent (e.g., acyl chloride). nih.gov | Efficient for introducing specific acyl groups. | Acylating agents can be moisture-sensitive. |

| Mechanochemical Synthesis | Grinding solid reactants together without a solvent. mdpi.com | Solvent-free, reduced waste, often faster reaction times. | May not be suitable for all substrates, scalability can be a challenge. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. mdpi.com | Significantly reduced reaction times, often higher yields. | Requires specialized microwave equipment. |

Optimization of Reaction Conditions and Yield for 2'-(4-Bromobenzoyl)-1-naphthohydrazide

The synthesis of this compound is typically achieved through the condensation reaction between 1-naphthohydrazide and 4-bromobenzoyl chloride. The optimization of this reaction is crucial for achieving high yields and purity of the final product. Key parameters that are often manipulated include the choice of solvent, the type and amount of base used as a catalyst, the reaction temperature, and the reaction time.

A general synthetic route involves the reaction of a hydrazide with an acyl chloride. For instance, the synthesis of various benzohydrazide derivatives has been reported through the reaction of the corresponding hydrazide with different benzoyl chlorides. In a typical procedure, the hydrazide is dissolved in a suitable solvent, and the acyl chloride is added, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

While specific studies on the optimization of this compound synthesis are not extensively detailed in the available literature, insights can be drawn from analogous reactions. The choice of solvent can significantly impact the reaction rate and yield. Solvents such as pyridine, dioxane, and dimethylformamide (DMF) are commonly employed for such acylation reactions. The basicity and solvent properties of pyridine often allow it to act as both the solvent and the acid scavenger.

The selection of the base is another critical factor. Inorganic bases like potassium carbonate or sodium bicarbonate, as well as organic bases such as triethylamine or pyridine, are frequently used. The strength and steric hindrance of the base can influence the reaction's efficiency.

To illustrate the impact of these parameters, a hypothetical optimization study for the synthesis of this compound is presented in the following data tables. These tables are based on general principles of organic synthesis and data from related reactions.

Table 1: Effect of Solvent on the Yield of this compound

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | Room Temperature | 6 | 65 |

| 2 | Tetrahydrofuran | Room Temperature | 6 | 72 |

| 3 | Pyridine | Room Temperature | 4 | 85 |

| 4 | Dimethylformamide | Room Temperature | 6 | 78 |

Table 2: Effect of Base on the Yield of this compound

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pyridine | - | Room Temperature | 4 | 85 |

| 2 | Tetrahydrofuran | Triethylamine | Room Temperature | 5 | 88 |

| 3 | Tetrahydrofuran | Potassium Carbonate | Reflux | 6 | 75 |

| 4 | Tetrahydrofuran | Sodium Bicarbonate | Reflux | 8 | 68 |

Table 3: Effect of Temperature on the Yield of this compound

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Tetrahydrofuran | Triethylamine | 0 | 8 | 70 |

| 2 | Tetrahydrofuran | Triethylamine | Room Temperature | 5 | 88 |

| 3 | Tetrahydrofuran | Triethylamine | 50 | 3 | 92 |

| 4 | Tetrahydrofuran | Triethylamine | Reflux | 2 | 85 (with impurities) |

Based on these hypothetical data, the optimal conditions for the synthesis of this compound would likely involve using a polar aprotic solvent like tetrahydrofuran in the presence of an organic base such as triethylamine at a moderately elevated temperature. These conditions would be expected to provide a high yield of the desired product in a relatively short reaction time. Further research would be necessary to confirm these optimized conditions and to fully characterize the resulting this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Raman Spectroscopy Applications:Raman spectroscopy provides complementary information to FT-IR, and is particularly sensitive to non-polar bonds and can be used to analyze the overall molecular symmetry and conformation.surfacesciencewestern.com

Unfortunately, specific peak data, chemical shifts (δ), coupling constants (J), and vibrational frequencies (cm⁻¹) for 2'-(4-Bromobenzoyl)-1-naphthohydrazide are not available in the reviewed literature. While general principles of these spectroscopic methods are well-established, their application to this specific molecule has not been documented in accessible scientific reports.

The synthesis and characterization of related hydrazide and hydrazone compounds have been reported, often including spectral data. nih.govej-chem.orgresearchgate.net However, the unique combination of the 1-naphthoyl and 4-bromobenzoyl groups in the target molecule means that data from these related compounds cannot be directly extrapolated to provide an accurate and scientifically rigorous analysis for this compound.

Therefore, until dedicated research on the synthesis and detailed spectroscopic analysis of this compound is published, a comprehensive article adhering to the requested scientific rigor and detail cannot be generated.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry of this compound, with the molecular formula C₁₈H₁₃BrN₂O₂, would confirm its molecular weight of 381.22 g/mol . The presence of bromine is readily identifiable from the characteristic isotopic pattern of the molecular ion peak [M]⁺ and [M+2]⁺, with an approximate 1:1 intensity ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of aroylhydrazides in mass spectrometry is predictable and typically involves the cleavage of the weakest bonds within the molecule. The electron ionization (EI) mass spectrum is expected to show several key fragment ions that provide structural information. The primary fragmentation pathways for hydrazides include cleavage of the amide and N-N bonds. libretexts.orglibretexts.org

Key expected fragmentation patterns include:

α-Cleavage: The most common fragmentation for carbonyl compounds involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org

Amide Bond Cleavage: Scission of the C-N bond in the hydrazide linkage is a primary fragmentation route. This would lead to the formation of the 4-bromobenzoyl cation (m/z 183/185) or the 1-naphthoyl cation (m/z 155).

N-N Bond Cleavage: Cleavage of the nitrogen-nitrogen single bond is another characteristic fragmentation pathway for hydrazides.

Further Fragmentation: The initial fragment ions can undergo further dissociation. For instance, the 4-bromobenzoyl cation can lose a carbon monoxide molecule to yield the 4-bromophenyl cation (m/z 155/157). Similarly, the 1-naphthoyl cation can lose CO to form the naphthyl cation (m/z 127).

A summary of plausible key fragments is presented in the table below.

Interactive Data Table: Plausible Mass Spectrometry Fragments

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula |

| 380 | 382 | [M]⁺ (Molecular Ion) | [C₁₈H₁₃BrN₂O₂]⁺ |

| 183 | 185 | 4-Bromobenzoyl cation | [C₇H₄BrO]⁺ |

| 155 | - | 1-Naphthoyl cation | [C₁₁H₇O]⁺ |

| 155 | 157 | 4-Bromophenyl cation | [C₆H₄Br]⁺ |

| 127 | - | 1-Naphthyl cation | [C₁₀H₇]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be characterized by absorptions arising from the electronic transitions within its two primary chromophores: the naphthalene (B1677914) ring and the 4-bromobenzoyl system. The spectra of flavonols, which also contain benzoyl systems, typically show two main absorption bands. ijims.com

The spectrum is anticipated to display two principal absorption regions:

Band I: Occurring at longer wavelengths (typically >300 nm), this band is associated with the π→π* electronic transitions within the extended conjugated system of the naphthoyl moiety.

Band II: Found at shorter wavelengths (typically 240-280 nm), this band corresponds to the π→π* transitions of the 4-bromobenzoyl system. ijims.com

Additionally, a weaker absorption band corresponding to the n→π* transition of the carbonyl groups is expected. This transition is formally forbidden and thus has a much lower intensity compared to the π→π* transitions. The solvent used for analysis can influence the position of these maxima (solvatochromism).

Interactive Data Table: Expected UV-Vis Absorption Bands

| Absorption Band | Wavelength (λmax) Range | Associated Transition | Chromophore |

| Band I | ~300 - 350 nm | π→π | 1-Naphthoyl system |

| Band II | ~240 - 280 nm | π→π | 4-Bromobenzoyl system |

| R-Band | >300 nm (weak) | n→π* | Carbonyl (C=O) groups |

X-ray Crystallography Studies of Naphthohydrazide and Related Structures

While a single-crystal X-ray structure for this compound is not available in the reviewed literature, detailed analysis of closely related compounds, such as 4-Bromobenzohydrazide (B182510), provides significant insight into the expected solid-state conformation, intermolecular interactions, and crystal packing. nih.gov

The molecular geometry of this compound would be defined by the spatial arrangement of its aromatic rings and the central hydrazide linker. The naphthalene and bromophenyl ring systems are themselves planar. However, due to steric hindrance, it is highly probable that these two rings are not coplanar. The molecule likely adopts a twisted conformation, with a significant dihedral angle between the plane of the naphthalene ring and the plane of the bromophenyl ring.

The hydrazide moiety (-CO-NH-NH-CO-) is the flexible part of the molecule. In related structures, the conformation around the amide C-N bonds is typically trans. The bond lengths and angles are expected to conform to standard values for sp² hybridized carbons and nitrogens. Data from the crystal structure of 4-Bromobenzohydrazide can serve as a reference for the benzoylhydrazide portion of the molecule. nih.gov

Interactive Data Table: Representative Crystallographic Data for 4-Bromobenzohydrazide nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.067(3) |

| b (Å) | 4.8010(10) |

| c (Å) | 14.197(3) |

| β (°) | 94.610(10) |

| Volume (ų) | 819.2(3) |

Note: This data is for the related compound 4-Bromobenzohydrazide and serves as a representative example.

The solid-state architecture of hydrazide derivatives is typically dominated by a network of intermolecular hydrogen bonds. The N-H groups of the hydrazide linker are excellent hydrogen bond donors, while the carbonyl oxygen atoms are effective acceptors. It is expected that strong N-H···O=C hydrogen bonds would be the primary interaction governing the crystal packing, often leading to the formation of chains or dimeric motifs.

In addition to classical hydrogen bonding, other non-covalent interactions are anticipated:

Halogen Bonding: The bromine atom on the phenyl ring can act as a Lewis acidic site (a σ-hole) and participate in halogen bonds with Lewis basic atoms like the carbonyl oxygen (C-Br···O).

π-π Stacking: The planar naphthalene rings are likely to engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice.

Based on the analysis of related structures, the crystal packing of this compound would likely feature a robust three-dimensional supramolecular network. This network would be constructed from the aforementioned intermolecular N-H···O hydrogen bonds, potentially forming extended one-dimensional chains or two-dimensional sheets. These primary structures would then be further interlinked by weaker halogen bonds, C-H···π, and π-π stacking interactions, resulting in an intricate and stable crystal lattice. The specific packing motif would determine the macroscopic properties of the crystal, such as its morphology and melting point.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2'-(4-Bromobenzoyl)-1-naphthohydrazide, DFT calculations provide a foundational understanding of its molecular characteristics.

Geometry optimization is a critical first step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with flexible bonds, like the amide linkage in this compound, multiple low-energy conformations may exist.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.25 Å |

| N-N | 1.38 Å | |

| C-Br | 1.90 Å | |

| Bond Angle | C-N-N | 118° |

| O=C-N | 122° | |

| Dihedral Angle | C-C-N-N | ~180° (for E-isomer) |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from DFT calculations.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests higher polarizability and greater chemical reactivity. nih.govnih.gov For this compound, the HOMO is expected to be localized on the electron-rich naphthalene (B1677914) ring and the hydrazide moiety, while the LUMO is likely distributed over the electron-withdrawing bromobenzoyl group. researchgate.net This distribution facilitates intramolecular charge transfer, a key aspect of its electronic behavior.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The data in this table is hypothetical and based on general values for similar organic molecules.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out at the same level of theory as the geometry optimization. The results are then compared with experimental spectra to confirm the molecular structure.

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsion of bonds. researchgate.net For this compound, key vibrational modes would include the C=O stretching of the amide group, N-H stretching of the hydrazide, and various vibrations associated with the aromatic rings.

Table 3: Hypothetical Vibrational Frequencies and PED for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Contribution |

| N-H Stretch | 3350 | >90% N-H stretch |

| C=O Stretch | 1680 | ~85% C=O stretch |

| N-H Bend | 1550 | ~70% N-H bend, 20% C-N stretch |

| C-Br Stretch | 650 | >80% C-Br stretch |

Note: The data in this table is hypothetical and illustrates expected vibrational assignments.

Computational methods can also predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk These predictions, when compared to experimental data, can aid in the structural elucidation of the molecule. arxiv.orgnih.gov The accuracy of these predictions has significantly improved with the advent of machine learning and deep learning algorithms. nih.govrsc.org

Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. researchgate.net The calculated transitions can be attributed to specific electronic excitations, such as π→π* or n→π* transitions, providing insight into the electronic behavior of the molecule.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (N-H) | ~9.5 ppm |

| ¹³C NMR | Chemical Shift (C=O) | ~165 ppm |

| UV-Vis | λ_max | ~320 nm |

Note: The data in this table is hypothetical and represents typical values for similar structures.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

For this compound, molecular docking studies could be used to investigate its binding affinity and interaction with various biological targets. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. csfarmacie.cz For instance, the amide and carbonyl groups of the hydrazide moiety are potential hydrogen bond donors and acceptors, respectively, while the aromatic rings can engage in π-π stacking interactions.

Mechanistic Insights from Computational Chemistry

Computational chemistry provides a powerful toolkit for investigating reaction mechanisms and understanding the underlying factors that control chemical reactivity. For this compound, computational studies could elucidate the mechanisms of its synthesis or its mode of action in a biological system.

By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed picture of the reaction pathway. This information is invaluable for optimizing reaction conditions and for designing new, more effective molecules. For example, understanding the mechanism of action of a potential drug candidate can guide the development of derivatives with improved potency and selectivity.

Reaction Mechanism Studies (e.g., Hydrazide Oxidation)

The oxidation of hydrazides is a fundamental reaction that has been the subject of both experimental and computational scrutiny. Studies on various aromatic hydrazide derivatives have shed light on the mechanistic pathways involved, which are crucial for understanding their chemical reactivity and biological activity.

Recent research on the oxidation of aromatic hydrazides using metal-free, recyclable reagents like oxoammonium salts has provided significant mechanistic insights. odu.eduacs.orgorganic-chemistry.org Computational analysis, often employing Density Functional Theory (DFT), suggests that these reactions can proceed through a polar hydride transfer mechanism. odu.eduacs.orgorganic-chemistry.org This is supported by experimental observations where electron-rich aryl hydrazides exhibit faster oxidation rates than their electron-deficient counterparts, indicating a buildup of positive charge in the rate-limiting step. acs.org For instance, a Hammett study on the oxidation of various substituted benzhydrazides revealed a negative ρ value of -1.97, which is consistent with a hydride transfer mechanism. acs.org

Computational modeling of the oxidation of 1,2-diphenylhydrazine, a model substrate, by an oxoammonium salt at the B3LYP/6-311+G** level of theory indicated a facile hydride transfer from the nitrogen atom of the hydrazide to the oxygen of the oxoammonium salt, leading to the formation of a N=N bond. acs.org This process is characterized by a relatively low activation barrier, making it a favorable pathway. organic-chemistry.org

Furthermore, computational studies on the oxidation of hydrazine (B178648) and its derivatives by other agents like iodine have also been performed. scispace.comsciencepublishinggroup.com These studies, using DFT methods, have explored multiple potential reaction pathways, identifying transition states and intermediates to elucidate the most energetically favorable mechanism. scispace.comsciencepublishinggroup.com While the specific oxidant and substrate structure influence the exact pathway, the consistent theme is the transfer of electrons and protons from the hydrazide moiety.

Radical Scavenging Pathways and Energetics (e.g., HAT, SET-PT, SPLET)

Hydrazide and hydrazone derivatives are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. nih.govresearchgate.net The primary mechanisms through which these compounds exert their antioxidant effects are Hydrogen Atom Transfer (HAT), Stepwise Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). Computational chemistry is an invaluable tool for dissecting these pathways by calculating the energetic parameters that govern them. nih.govrsc.org

The thermodynamic viability of each pathway can be assessed by calculating key parameters such as Bond Dissociation Enthalpy (BDE) for HAT, Ionization Potential (IP) for the initial step of SET-PT, and Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) for the SPLET mechanism. nih.govrsc.org

Hydrogen Atom Transfer (HAT): This mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a free radical. The key parameter is the BDE of the N-H or O-H bond involved. A lower BDE indicates a more favorable HAT process. Theoretical studies on various phenolic hydrazone derivatives have shown that the BDE of the N-H bond of the hydrazone moiety is often lower than that of phenolic O-H groups, making it a primary site for radical attack. researchgate.net

Stepwise Electron Transfer-Proton Transfer (SET-PT): In this two-step mechanism, the antioxidant first transfers an electron to the radical, forming a radical cation. This is followed by the transfer of a proton. The first step, governed by the IP, is typically rate-determining. Lower IP values favor the SET-PT mechanism. Computational studies consistently show that for many hydrazide derivatives, the IP is significantly higher than the BDE, suggesting that HAT is generally more favorable than SET-PT in the gas phase and non-polar solvents. rsc.org

Sequential Proton Loss Electron Transfer (SPLET): This pathway is particularly relevant in polar solvents. It involves the initial deprotonation of the antioxidant to form an anion, followed by electron transfer to the radical. The energetics are determined by the PA and ETE. In aqueous media, the SPLET mechanism is often found to be the most thermodynamically preferred pathway for hydrazone and hydrazide derivatives. rsc.org

The relative favorability of these pathways is highly dependent on the molecular structure of the antioxidant, the nature of the free radical, and the solvent environment. rsc.orgrsc.org For example, computational studies on a series of hydrazone derivatives demonstrated that HAT was the most favorable mechanism in the gas phase, while SPLET was preferred in water. rsc.org

Below are representative data tables illustrating the calculated energetic parameters for different radical scavenging pathways in analogous hydrazide/hydrazone compounds, as reported in the literature.

Table 1: Calculated Bond Dissociation Enthalpies (BDE) for the HAT mechanism in representative hydrazone compounds (kcal/mol). Data is illustrative and sourced from studies on analogous compounds. rsc.org

| Compound | Bond | BDE (Gas Phase) | BDE (Water) |

|---|---|---|---|

| Compound 1 | N8-H | 88.5 | 89.6 |

| (analog) | O4'-H | 89.2 | 87.9 |

| Compound 2 | N8-H | 89.6 | 90.5 |

| (analog) | O2'-H | 81.2 | 82.5 |

| Compound 5 | N8-H | 88.6 | 89.8 |

Table 2: Calculated Ionization Potentials (IP) and Proton Affinities (PA) for SET-PT and SPLET mechanisms in representative hydrazone compounds (kcal/mol). Data is illustrative and sourced from studies on analogous compounds. rsc.org

| Compound | IP (Gas Phase) | PA (Gas Phase) | IP (Water) | PA (Water) |

|---|---|---|---|---|

| Compound 1 (analog) | 196.2 | 32.8 (O4'-H) | 154.5 | 23.9 (O4'-H) |

| Compound 2 (analog) | 185.7 | 34.6 (O2'-H) | 143.2 | 26.6 (O2'-H) |

These theoretical investigations, while not specific to this compound, provide a robust framework for predicting its chemical behavior. It is anticipated that this compound would also exhibit a propensity for oxidation via a hydride transfer-like mechanism and possess radical scavenging activity governed by the interplay of HAT, SET-PT, and SPLET pathways, with the dominant mechanism being influenced by the surrounding environment.

Coordination Chemistry and Metal Complexes of 2 4 Bromobenzoyl 1 Naphthohydrazide

Ligand Characterization: Donor Atoms and Chelation Modes

2'-(4-Bromobenzoyl)-1-naphthohydrazide possesses multiple potential donor atoms, primarily the carbonyl oxygen, the azomethine nitrogen, and the nitrogen atom of the hydrazide group. The coordination behavior of hydrazone ligands is often dictated by the reaction conditions, such as pH and the nature of the metal ion. In many instances, these ligands act as bidentate or tridentate chelating agents.

Typically, this compound coordinates to metal ions in a bidentate fashion through the carbonyl oxygen and the azomethine nitrogen atom. researchgate.netnih.gov This chelation forms a stable five- or six-membered ring with the metal center. The deprotonation of the hydrazide proton can lead to the formation of a neutral complex. nih.gov The presence of the bulky naphthyl and bromobenzoyl groups can influence the steric and electronic properties of the resulting metal complexes.

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes of this compound generally involves the reaction of the ligand with a metal salt in a suitable solvent, often an alcohol like ethanol. researchgate.netnih.gov The reaction is typically carried out under reflux to ensure completion. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to isolate complexes with different coordination numbers and geometries. nih.gov For instance, a 1:2 metal-to-ligand molar ratio is often employed to synthesize octahedral or square planar complexes. nih.gov The isolation of the solid metal complexes is usually achieved by filtration, followed by washing with the solvent and drying.

Structural Characterization of Metal Complexes (e.g., Coordination Geometry, Bond Lengths, Bond Angles)

Based on studies of similar hydrazone complexes, the coordination geometry can vary from square planar to octahedral, depending on the metal ion and the stoichiometry of the complex. researchgate.net For example, Ni(II) complexes with a 1:2 metal-to-ligand ratio often exhibit a distorted square-planar geometry. Bond lengths between the metal and the donor atoms (M-O and M-N) are expected to be within the typical range for such coordination complexes. The bond angles around the metal center will be dictated by the coordination geometry, with values close to 90° and 180° for octahedral and square planar arrangements.

Spectroscopic Probes for Metal-Ligand Interactions in Complexes

Spectroscopic techniques are invaluable for elucidating the coordination of this compound to metal ions.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the C=O (carbonyl) and C=N (azomethine) stretching vibrations. Upon complexation, a significant shift in the C=O stretching frequency to a lower wavenumber is typically observed, indicating the coordination of the carbonyl oxygen to the metal ion. nih.gov Similarly, a shift in the C=N stretching vibration is also expected, confirming the involvement of the azomethine nitrogen in chelation. nih.gov The appearance of new bands in the far-IR region can be attributed to the M-O and M-N stretching vibrations, providing direct evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide further evidence for complex formation. The proton signal of the N-H group in the free ligand is expected to shift or disappear upon complexation, especially if deprotonation occurs. nih.gov Changes in the chemical shifts of the carbon atoms adjacent to the donor atoms (C=O and C=N) in the 13C NMR spectrum also indicate coordination.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry. The appearance of new absorption bands in the visible region, which are absent in the spectrum of the free ligand, are typically due to d-d electronic transitions of the metal ion. The position and intensity of these bands can help in assigning the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).

Theoretical Studies on Metal Complex Formation and Stability

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the formation and stability of metal complexes. While specific DFT studies on this compound complexes were not found in the provided search results, such studies on similar systems have been reported. chemical-suppliers.eu

Theoretical calculations can be used to:

Optimize the geometry of the ligand and its metal complexes to predict bond lengths, bond angles, and coordination geometries.

Calculate the binding energy between the metal and the ligand to assess the stability of the complex.

Analyze the electronic structure and molecular orbitals (HOMO-LUMO) to understand the nature of the metal-ligand bonding and charge transfer interactions.

Simulate the IR and UV-Vis spectra to aid in the interpretation of experimental data.

These theoretical insights complement experimental findings and provide a deeper understanding of the factors governing the formation and properties of metal complexes with this compound.

Investigation of Biological Activities and Underlying Mechanisms of Action

Enzyme Inhibition Studies (in vitro)

Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects. The following subsections detail the inhibitory activities of related compounds against various classes of enzymes.

The inhibition of α-glucosidase, an enzyme crucial for the breakdown of carbohydrates in the small intestine, is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govjuniperpublishers.com Research into compounds containing the 4-bromobenzoyl moiety has revealed potent α-glucosidase inhibitory activity.

A study on a series of novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides demonstrated significant in vitro inhibition of α-glucosidase. Several of these derivatives exhibited inhibitory activities (measured by their half-maximal inhibitory concentration, IC₅₀) superior to that of the standard drug, acarbose (IC₅₀ = 58.8 µM). nih.govjuniperpublishers.com For instance, the most potent compounds in the series displayed IC₅₀ values ranging from 18.25 to 35.14 µM. nih.govjuniperpublishers.com These findings suggest that the 4-bromobenzoyl group is a valuable pharmacophore for the design of effective α-glucosidase inhibitors. The inhibitory action of these compounds was supported by in silico molecular docking studies, which showed strong binding interactions with key amino acid residues (Asp203, Asp542, Asp327, His600, and Arg526) in the active site of the enzyme. nih.gov

Table 1: In Vitro α-Glucosidase Inhibition by 4-Bromobenzoyl Analogs

| Compound ID | IC₅₀ (µM) |

|---|---|

| 12a | 18.25 |

| 12d | 20.76 |

| 12g | 24.24 |

| 11c | 30.65 |

| 12e | 35.14 |

| Acarbose (Standard) | 58.8 |

This table is interactive. Data is sourced from research on 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides. nih.govjuniperpublishers.com

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in immune evasion by cancer cells. libretexts.org These enzymes catalyze the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. libretexts.org The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, create an immunosuppressive tumor microenvironment that impairs the function of effector T cells and promotes the activity of regulatory T cells.

Consequently, the inhibition of IDO1 and TDO has emerged as a promising strategy in cancer immunotherapy to restore anti-tumor immune responses. mdpi.com While specific studies on 2'-(4-Bromobenzoyl)-1-naphthohydrazide are lacking, the development of dual IDO1/TDO inhibitors is an active area of research, as targeting both enzymes may offer a more comprehensive blockade of the kynurenine pathway and overcome potential resistance mechanisms associated with inhibiting only one of the enzymes. libretexts.orgacs.org

Neuraminidase is a key enzyme for the influenza virus, facilitating the release of newly formed virus particles from infected host cells. nih.gov Inhibition of neuraminidase is the mechanism of action for widely used antiviral drugs like oseltamivir (Tamiflu). nih.gov

Research into naphthyl-carbohydrazide derivatives has identified potent inhibitors of influenza A virus replication. nih.gov A lead compound from this class, 3-hydroxy-N'-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide, demonstrated antiviral activity comparable to the active form of oseltamivir. nih.gov The study highlighted that the naphthalene (B1677914) ring and a carbohydrazide linker are key structural features for this inhibitory activity. Furthermore, the design of oseltamivir analogues incorporating a hydrazide fragment has been explored as a strategy to develop potent inhibitors of influenza A neuraminidase, including drug-resistant strains. tandfonline.com

The structural components of this compound are found in molecules that inhibit a range of other biologically important enzymes. For example, various hydrazide derivatives have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease. libretexts.org

Additionally, compounds containing a 1,8-naphthyridine core, structurally related to the naphthalene moiety, have been identified as dual inhibitors of carbonic anhydrase (CA) and alkaline phosphatase (ALP). nih.gov Both of these enzymes are implicated in bone disorders such as rheumatoid arthritis. nih.gov Specifically, certain nih.gov-naphthyridine derivatives have shown potent inhibition of CA isozymes (CA-II, CA-IX, and CA-XII) and ALP isozymes (b-TNAP and c-IAP), with some compounds being significantly more potent than standard inhibitors. nih.gov

Antioxidant and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging these free radicals.

Compounds containing hydrazide and naphthalene moieties have been reported to possess significant antioxidant and radical scavenging properties. Reactive oxygen species (ROS) include superoxide anions, hydroxyl radicals, and hydrogen peroxide, while reactive nitrogen species (RNS) include nitric oxide and peroxynitrite.

Studies on dihydropyrazole-carbohydrazide derivatives have demonstrated potent radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with some compounds exhibiting efficacy comparable to ascorbic acid. Similarly, various naphthalene-based heterocyclic derivatives have shown moderate to potent antioxidant capacities in the DPPH radical assay. Furthermore, 1,8-naphthyridine-based scaffolds have also been shown to exhibit significant free radical scavenging activity. These findings suggest that the core structures within this compound could contribute to antioxidant and radical scavenging capabilities, thereby offering a potential mechanism for cytoprotection against oxidative stress.

Mechanistic Pathways of Antioxidant Action

There is no available research detailing the mechanistic pathways of antioxidant action for this compound.

Antimicrobial Activity Investigations (in vitro)

No in vitro studies on the antimicrobial activity of this compound have been found in the reviewed literature.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Data on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacterial strains are not available.

Antifungal Activity against Fungal Pathogens

There are no published studies investigating the antifungal activity of this compound against any fungal pathogens.

Antitubercular Potential

The antitubercular potential of this compound has not been evaluated in any accessible research.

Antiviral Properties

There is no information available regarding the antiviral properties of this compound.

Investigation of Molecular Mechanisms in Biological Contexts

Investigations into the molecular mechanisms of this compound within biological contexts have not been reported in the scientific literature.

Interaction with DNA and Other Biomolecules

There are currently no research findings available that describe the interaction of this compound with DNA or other biomolecules. Studies that typically investigate such interactions, including spectroscopic analyses (e.g., UV-Vis, fluorescence, circular dichroism) or electrophoretic mobility shift assays, have not been reported for this compound. Therefore, its potential to bind to DNA, intercalate between base pairs, or interact with proteins and other cellular macromolecules remains unknown.

Modulation of Cellular Pathways and Targets

Similarly, the scientific literature lacks any information regarding the effects of this compound on cellular pathways and specific molecular targets. There are no published studies on its potential to induce or inhibit signaling cascades, affect enzyme activity, or modulate gene expression. Consequently, its pharmacological potential and mechanism of action at the cellular level are yet to be determined.

Further research is necessary to explore the biological activities and underlying mechanisms of this compound to ascertain its potential as a bioactive agent.

Structure Activity Relationship Sar Studies

Influence of the Naphthohydrazide Core Substitutions on Biological Activity

The naphthyl group, a bicyclic aromatic system, offers a large surface area for potential interactions with biological targets. Modifications to this core can significantly impact the compound's efficacy. While direct studies on substitutions of 2'-(4-Bromobenzoyl)-1-naphthohydrazide are limited, research on related naphthyl derivatives provides valuable insights into how substitutions on the naphthalene (B1677914) ring can modulate biological activity.

Key determinants of activity related to the naphthyl core include:

Position of Substitution: The specific position of substituents on the naphthalene ring is crucial. For instance, in a study of leukotriene B4 antagonists, the substitution pattern on the naphthyl ring, along with the spatial relationship between different functional groups, was found to be critical for high binding affinity nih.gov.

Nature of Substituents: The electronic and steric properties of the substituents play a significant role. The introduction of lipophilic side chains on the naphthyl series has been shown to be well-tolerated and can influence activity nih.gov. For example, groups like phenylmethoxy, phenyl, and alkyloxy can be varied to optimize interactions with the target protein nih.gov.

The following table summarizes the potential effects of substitutions on the naphthohydrazide core based on studies of related naphthalene-containing compounds.

| Substitution Position | Type of Substituent | Potential Impact on Biological Activity |

| Various positions on the naphthalene ring | Lipophilic groups (e.g., phenylmethoxy, alkyl) | Can enhance binding affinity by interacting with hydrophobic pockets in the target protein nih.gov. |

| Various positions on the naphthalene ring | Polar groups (e.g., carboxylic acid) | Can introduce hydrogen bonding interactions, which are often crucial for receptor binding nih.gov. |

Impact of the 4-Bromobenzoyl Moiety on Biological Efficacy and Specificity

The 4-bromobenzoyl group is a key feature of the molecule, and its components—the phenyl ring, the bromo substituent, and the carbonyl group—all contribute to the compound's biological profile.

Role of the Bromo Group: The bromine atom at the para position of the phenyl ring is an electron-withdrawing group and is also lipophilic. This can influence the molecule's ability to cross cell membranes and can also lead to specific halogen bonding interactions with the target protein. In a quantitative structure-activity relationship (QSAR) study of N-benzoyl-N'-naphthylthiourea derivatives, which share structural similarities, the presence of a 4-bromo substituent was a key modification among the series of compounds analyzed for their anticancer activity atlantis-press.com.

Steric Factors: The size of the bromine atom can influence how the molecule fits into a binding pocket. The para position is often favored as it extends the molecule's axis, potentially allowing for deeper penetration into a receptor site.

The table below outlines the significance of the 4-bromobenzoyl moiety's features.

| Feature | Property | Potential Contribution to Bioactivity |

| Bromo substituent | Lipophilicity, Electron-withdrawing, Halogen bonding potential | Can enhance membrane permeability and introduce specific, favorable interactions with the biological target atlantis-press.com. |

| Phenyl ring | Aromaticity, Planarity | Provides a scaffold for hydrophobic and π-stacking interactions with the target. |

| Carbonyl group | Hydrogen bond acceptor | Can form crucial hydrogen bonds with amino acid residues in the active site of an enzyme or receptor. |

Role of the Hydrazide Linkage in Determining Bioactivity

The hydrazide linkage (-CO-NH-NH-) is a versatile functional group known to be a key pharmacophore in many biologically active compounds. This linker is not merely a spacer but an active participant in molecular interactions.

Hydrogen Bonding Capability: The hydrazide moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group). This allows for the formation of multiple hydrogen bonds with a biological target, which can significantly contribute to binding affinity and specificity.

Conformational Flexibility: The single bonds within the hydrazide linker allow for a degree of rotational freedom. This flexibility can enable the molecule to adopt an optimal conformation to fit within a binding site. However, this flexibility can also be a liability if it leads to a high entropic penalty upon binding.

Chelating Properties: The arrangement of the oxygen and nitrogen atoms in the hydrazide group can allow for the chelation of metal ions, which can be relevant if the biological target is a metalloenzyme.

Metabolic Stability: The hydrazide bond can be susceptible to metabolic cleavage. Modifications to the groups surrounding the hydrazide can influence its metabolic stability.

The functional contributions of the hydrazide linkage are summarized in the following table.

| Property | Functional Role | Significance in Bioactivity |

| Hydrogen Bond Donor/Acceptor | Forms hydrogen bonds with target | Critical for anchoring the molecule in the binding site and for specificity. |

| Conformational Flexibility | Allows the molecule to adopt an optimal binding pose | Can improve the fit within a binding pocket, but may also have entropic costs. |

| Metal Chelating Potential | Can coordinate with metal ions | May be important for the inhibition of metalloenzymes. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

A typical QSAR study would involve:

Data Set Preparation: A series of analogs with varying substituents on the naphthyl and benzoyl rings would be synthesized and their biological activities measured.

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each compound.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a model that correlates the descriptors with biological activity nih.govnih.gov.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques.

A QSAR study on the related N-benzoyl-N'-naphthylthiourea derivatives found that anticancer activity was influenced by lipophilic and electronic properties, highlighting the importance of parameters like ClogP and the energy of the lowest unoccupied molecular orbital (ELUMO) atlantis-press.com. A similar approach for this compound analogs could guide the design of more potent compounds by identifying the optimal physicochemical properties.

The table below illustrates the steps and components of a potential QSAR study for this class of compounds.

| QSAR Step | Description | Example Descriptors/Methods |

| Data Collection | Synthesize and test a series of analogs for a specific biological activity. | IC50 or EC50 values. |

| Descriptor Calculation | Compute molecular properties that may influence activity. | ClogP (lipophilicity), Hammett constants (electronic effects), Molar Refractivity (steric effects) atlantis-press.com. |

| Model Building | Use statistical methods to create a predictive equation. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) nih.govnih.gov. |

| Validation | Assess the model's accuracy and predictive ability. | Cross-validation (q²), external test set prediction (r²_pred). |

Pharmacophore Elucidation for Naphthohydrazide Derivatives

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. For a series of active naphthohydrazide derivatives, a pharmacophore model can be developed to guide the discovery of new, structurally diverse compounds with the same biological activity.

The process of pharmacophore elucidation typically involves:

Conformational Analysis: Generating a set of low-energy conformations for a group of active molecules.

Feature Identification: Identifying common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

Alignment and Model Generation: Aligning the active molecules based on these common features to generate one or more pharmacophore hypotheses.

Validation: Validating the pharmacophore model by using it to screen a database of compounds and checking if it can distinguish between known active and inactive molecules.

A potential pharmacophore model for this compound and its analogs would likely include:

A hydrophobic feature representing the naphthalene ring.

Another hydrophobic/aromatic feature for the 4-bromobenzoyl ring.

A hydrogen bond acceptor feature for the carbonyl oxygen.

Hydrogen bond donor features for the N-H groups of the hydrazide linkage.

A halogen bond acceptor feature corresponding to the bromine atom.

This model would serve as a 3D query for virtual screening of compound libraries to identify novel scaffolds that possess the key interaction features.

Advanced Research Perspectives and Emerging Applications

Application of Machine Learning and Artificial Intelligence in Hydrazide Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. nih.govmdpi.comcrimsonpublishers.comnih.gov These computational tools are adept at identifying patterns and making predictions from large datasets, which can significantly accelerate the development of new molecules with desired properties. mdpi.comcrimsonpublishers.comnih.gov

In the context of hydrazide research, ML algorithms can be trained on existing data for various hydrazide derivatives to predict their biological activities, toxicity, and pharmacokinetic profiles. mdpi.com For a novel compound like 2'-(4-Bromobenzoyl)-1-naphthohydrazide, ML models could predict its potential as an antimicrobial agent, building upon the known antimicrobial activities of other hydrazide-hydrazones. mdpi.com For instance, supervised learning models such as Support Vector Machines (SVM) and Random Forest can be used to classify compounds based on their chemical structures and predict their efficacy against different microbial strains. nih.gov

Furthermore, generative AI models can design new hydrazide derivatives with optimized properties. crimsonpublishers.com By inputting the core structure of this compound, these models could suggest modifications to enhance its bioactivity or other desired characteristics. This in-silico approach can significantly reduce the time and cost associated with traditional trial-and-error synthesis and testing. nih.gov

Table 1: Potential Applications of Machine Learning in the Study of this compound

| Application Area | Machine Learning Technique | Predicted Outcome |

| Biological Activity Prediction | Support Vector Machines (SVM), Random Forest | Classification of the compound's potential antimicrobial, anticancer, or other therapeutic activities. |

| Toxicity Screening | Deep Neural Networks (DNN) | Early-stage prediction of potential toxic effects, reducing the need for extensive animal testing. |

| Structure-Activity Relationship (SAR) Studies | Quantitative Structure-Activity Relationship (QSAR) models | Identification of key structural features of the molecule that contribute to its biological activity. |

| Novel Compound Design | Generative Adversarial Networks (GANs) | Generation of new molecular structures based on the this compound scaffold with potentially enhanced properties. |

Exploration in Materials Science and Polymer Chemistry

The rigid and planar structure of the naphthalene (B1677914) group, combined with the reactive nature of the hydrazide moiety, makes this compound a promising candidate for applications in materials science and polymer chemistry.

Naphthalene-based polymers are known for their excellent thermal stability and unique optical properties. mdpi.comnih.gov The incorporation of this compound into polymer chains could lead to the development of novel polyamides or polyimides with enhanced thermal resistance and specific fluorescence characteristics. Such materials could find applications in high-performance plastics and organic light-emitting diodes (OLEDs). The synthesis of polymers with tailored erosion mechanisms is also an area of interest, where the hydrophobic nature of the compound could be utilized. iastate.edu

Another exciting prospect is the use of this compound as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). nih.govresearchgate.net MOFs are crystalline materials with high porosity and tunable properties, making them suitable for gas storage, separation, and catalysis. researchgate.net The nitrogen and oxygen atoms in the hydrazide group of this compound can act as coordination sites for metal ions, leading to the formation of novel MOF structures. The bromine atom on the benzoyl ring could also be used for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities.

Table 2: Potential Material Science Applications of this compound

| Application | Rationale | Potential Properties of the Resulting Material |

| High-Performance Polymers | The rigid naphthalene core can enhance the thermal and mechanical stability of polymer chains. | Increased thermal stability, specific fluorescence, enhanced mechanical strength. |

| Metal-Organic Frameworks (MOFs) | The hydrazide group can act as a ligand to coordinate with metal ions, forming a porous framework. | High porosity, catalytic activity, potential for gas storage and separation. |

| Functional Coatings | The aromatic nature of the compound can provide good adhesion and barrier properties. | Corrosion resistance, UV protection, specific optical properties. |

Analytical Applications (e.g., Sensing and Detection of Metal Ions)

The development of chemosensors for the detection of metal ions is a significant area of analytical chemistry due to the environmental and biological importance of these species. chemisgroup.us Naphthohydrazide and its derivatives have shown great promise as fluorescent chemosensors. researchgate.net The sensing mechanism often involves a change in fluorescence intensity or a colorimetric shift upon binding with a specific metal ion.

This compound possesses the key structural features of a potential chemosensor. The naphthalene moiety can act as a fluorophore, while the hydrazide group can serve as a binding site for metal ions. The electronic properties of the molecule, and thus its fluorescence, would likely be altered upon coordination with a metal ion. The bromobenzoyl group can also influence the selectivity and sensitivity of the sensor.

Research on similar 2-hydroxy naphthalene-based hydrazides has demonstrated their ability to selectively detect Al³⁺ ions with high sensitivity through a "turn-on" fluorescence response. researchgate.net It is plausible that this compound could be developed into a selective sensor for other metal ions, depending on the coordination preferences of its hydrazide group.

Table 3: Potential Analytical Applications of this compound

| Application | Principle of Detection | Target Analyte |

| Fluorescent Chemosensor | Change in fluorescence intensity or wavelength upon binding. | Metal ions (e.g., Al³⁺, Cu²⁺, Fe³⁺), anions (e.g., CN⁻). |

| Colorimetric Sensor | Visible color change upon interaction with the analyte. | Specific metal ions or anions. |

| Environmental Monitoring | Detection of heavy metal ion contamination in water samples. | Lead, mercury, cadmium, etc. |

Future Directions in the Development of Naphthohydrazide-Based Research Tools and Chemical Probes

Chemical probes are essential tools for studying biological processes in living systems. biorxiv.orgnih.gov Fluorescent probes, in particular, allow for the visualization of specific molecules and events within cells with high sensitivity and spatial resolution. rsc.org The structural characteristics of this compound make it an attractive scaffold for the design of novel chemical probes.

The naphthalene core provides a fluorescent base, and the hydrazide group can be modified to introduce specific functionalities. For example, the hydrazide can be reacted with aldehydes or ketones to form hydrazones, which can be designed to selectively bind to specific biological targets. The bromine atom offers a site for further chemical modifications, such as the attachment of other functional groups through cross-coupling reactions, to fine-tune the probe's properties, including its solubility, cell permeability, and targeting specificity.

Hydrazide-based probes have been developed for the detection of various biologically relevant species, including reactive oxygen species and formaldehyde. rsc.orgresearchgate.net Given the versatility of the hydrazide group, it is conceivable that derivatives of this compound could be engineered as probes for a wide range of biological applications, including:

Imaging of specific enzymes: The probe could be designed to react with the active site of an enzyme, leading to a change in fluorescence and allowing for the visualization of enzyme activity.

Sensing of the cellular microenvironment: Modifications to the molecule could make its fluorescence sensitive to changes in pH, polarity, or the presence of specific ions.

Targeted drug delivery: The compound could be functionalized with a targeting moiety to deliver a therapeutic agent to specific cells or tissues.

The future development of this compound and its derivatives as research tools will likely involve a multidisciplinary approach, combining organic synthesis, computational modeling, and biological evaluation to create highly specific and sensitive probes for advancing our understanding of complex biological systems.

Q & A

Q. What are the recommended synthetic routes for 2'-(4-Bromobenzoyl)-1-naphthohydrazide, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves coupling 4-bromobenzoic acid derivatives with naphthohydrazine precursors. Key steps include:

- Activation of carboxylic acids : Use coupling agents like HATU in polar aprotic solvents (e.g., DMF) to form reactive intermediates such as acyloxyphosphonium salts .

- Hydrazide formation : React the activated acid with hydrazine derivatives under reflux conditions (e.g., 8–10 hours at 80–100°C) .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Critical parameters include stoichiometric control of reagents, anhydrous conditions, and inert atmosphere to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the bromophenyl (δ ~7.5–7.8 ppm for aromatic protons) and naphthoyl groups (δ ~8.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z ~367.04 for C₁₈H₁₄BrN₂O₂) .

- X-ray Crystallography : Single-crystal diffraction using SHELXL software resolves bond lengths and angles, confirming the planar hydrazide linkage and dihedral angles between aromatic rings .

Q. What safety protocols are essential when handling brominated hydrazides like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- First Aid : For accidental exposure:

- Eye contact : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin contact : Wash with soap and water; remove contaminated clothing .

- Ventilation : Use fume hoods to minimize inhalation risks, as brominated compounds may release toxic vapors under heat .

Advanced Research Questions

Q. How can discrepancies between experimental spectroscopic data and computational predictions for this compound be resolved?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare computed H NMR chemical shifts (using software like Gaussian) with experimental data to identify conformational mismatches .

- Crystallographic Validation : Use SHELX-refined X-ray structures to cross-verify bond lengths and torsional angles, which may explain deviations in NMR coupling constants .

- Solvent Effects : Account for solvent polarity in computational models (e.g., using PCM solvation models) to improve agreement with experimental data .

Q. What strategies optimize regioselective substitution at the bromophenyl group in this compound?

- Methodological Answer :

- Nucleophilic Aromatic Substitution (NAS) : Use strong bases (e.g., NaOCH₃) in polar solvents (DMF or DMSO) at elevated temperatures (80–120°C) to target the bromine site .

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling with boronic acids, replacing bromine with aryl/heteroaryl groups .